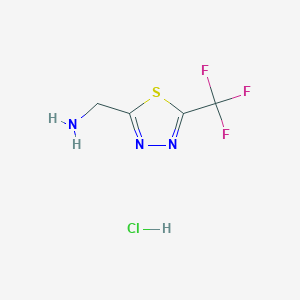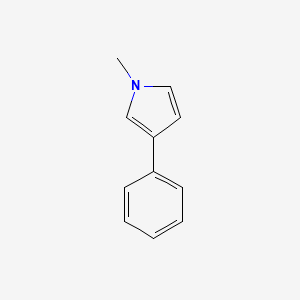![molecular formula C10H18N2O B13322621 2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13322621.png)
2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. The presence of both amino and hydroxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-amino-2-methylpropan-1-ol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and inline monitoring systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-one.
Reduction: Formation of 2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
- 2-Acetyl-1-methylpyrrole
- N-Methyl-2-acetylpyrrole
Uniqueness
2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol is unique due to the presence of both amino and hydroxyl functional groups, which provide it with a distinct reactivity profile compared to other pyrrole derivatives
特性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
2-methyl-2-[(1-methylpyrrol-2-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H18N2O/c1-10(2,8-13)11-7-9-5-4-6-12(9)3/h4-6,11,13H,7-8H2,1-3H3 |
InChIキー |
DSWGRFFLOVAPPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)NCC1=CC=CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


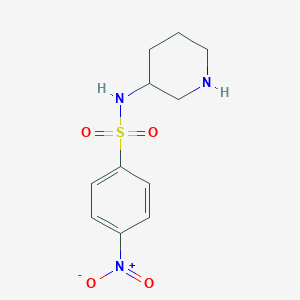
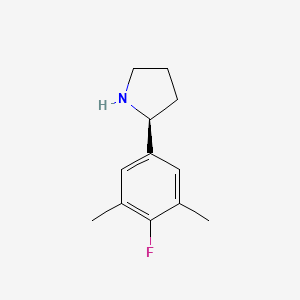
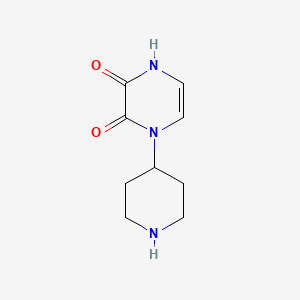
![tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13322562.png)
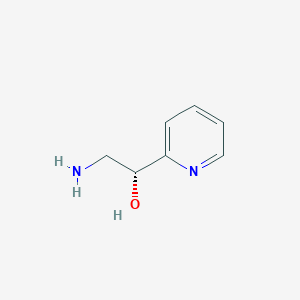

![{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13322579.png)
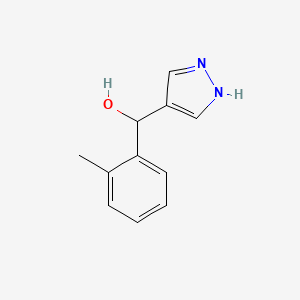
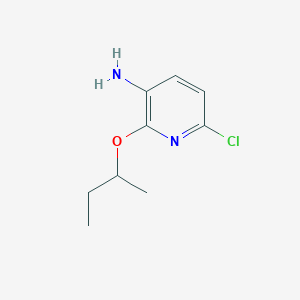

![6-Methoxy-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13322608.png)
![(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene](/img/structure/B13322609.png)
